molecular formula C30H46O4 B14076804 (1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one

(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one

Cat. No.: B14076804
M. Wt: 470.7 g/mol
InChI Key: LKBSFVITHXLCDA-XGVWYMDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, a hydroxymethyl group, and a cyclopenta[a]chrysen core. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclopenta[a]chrysen core: This step often involves cyclization reactions using specific catalysts and conditions to form the polycyclic structure.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the molecule.

    Functionalization with hydroxymethyl and propan-2-yl groups: These groups are introduced through selective alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include:

    Use of high-efficiency catalysts: To improve reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield.

    Purification techniques: Including crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups on the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution reagents: Such as halogens or alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield alcohols.

    Substitution: Can yield various substituted derivatives of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with specific molecular targets. For example:

    Molecular targets: May include enzymes, receptors, or other proteins.

    Pathways involved: Could involve inhibition or activation of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one: can be compared with other polycyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22?,24?,25?,27+,28-,29+,30+/m0/s1

InChI Key

LKBSFVITHXLCDA-XGVWYMDASA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2[C@]1(CC[C@@]3([C@@]2(CC=C4C3[C@H](CC5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.